

PAd-DalPhos: A Comprehensive Technical Guide to its Chemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of **PAd-DalPhos**, a prominent biaryl phosphine ligand crucial in modern catalysis. **PAd-DalPhos**, scientifically known as 1,3,5,7-Tetramethyl-8-(2-di-o-tolylphosphinophenyl)-2,4,6-trioxa-8-phosphaadamantane, is a key player in facilitating challenging cross-coupling reactions that are foundational in pharmaceutical and materials science research. Its unique structural features, combining a rigid adamantyl cage with a sterically demanding di-o-tolylphosphine moiety, impart remarkable catalytic activity and stability.

Core Chemical and Physical Properties

PAd-DalPhos is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in the table below, compiled from various sources.



Property	Value	Source
Molecular Formula	C30H34O3P2	INVALID-LINK
Molecular Weight	504.54 g/mol	INVALID-LINK
Appearance	Powder or crystals	INVALID-LINK
CAS Number	1902911-38-9	INVALID-LINK
Melting Point	Data not available for PAd- DalPhos. A related compound, PAd2-DalPhos, has a melting point of 234-237 °C, suggesting high thermal stability for the ligand class.	INVALID-LINK

Stability Profile

A defining characteristic of **PAd-DalPhos** is its notable stability, particularly its resistance to oxidation by air. This property simplifies handling procedures compared to many other phosphine ligands, which are often pyrophoric or rapidly degrade upon exposure to the atmosphere.

Air and Moisture Stability:

PAd-DalPhos is frequently described in the scientific literature as an "air-stable" ligand.[1] This stability is attributed to the steric bulk of the di-o-tolylphosphino and adamantyl groups, which kinetically hinder the approach of oxygen to the lone pair of electrons on the phosphorus atom. While it is stable for short periods in air for weighing and handling, long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow oxidation, especially in the presence of moisture.[2]

Thermal Stability:

While a specific decomposition temperature for **PAd-DalPhos** has not been reported, its successful application in high-temperature cross-coupling reactions (e.g., at 110 °C in solvents like toluene or 1,4-dioxane) indicates significant thermal stability in solution.[3] The high melting



point of the related PAd2-DalPhos further supports the general thermal robustness of the DalPhos ligand family. For long-term storage, refrigeration (2-8 °C) is often recommended for phosphine ligands to minimize any potential thermal degradation pathways.[4]

Solubility:

PAd-DalPhos exhibits good solubility in a range of common organic solvents used in cross-coupling reactions. It is generally soluble in aromatic hydrocarbons (e.g., toluene, xylenes) and ethereal solvents (e.g., tetrahydrofuran, 1,4-dioxane).[1][5] This solubility is advantageous for creating homogeneous catalytic systems. Quantitative solubility data (e.g., in g/100mL) is not readily available in the literature and would need to be determined empirically for specific applications.

Spectroscopic Characterization

Detailed spectroscopic data is essential for the quality control and identification of **PAd-DalPhos**. While full spectra are typically found in the supporting information of primary research articles, the key expected spectroscopic signatures are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum will show a complex pattern of signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the phenyl and tolyl groups. The aliphatic region will contain signals for the methyl groups on the adamantyl cage.
- 13C NMR: The carbon NMR spectrum will display a series of resonances for the aromatic and aliphatic carbons. The signals for carbons directly bonded to phosphorus will show coupling (J-coupling).
- 31P NMR: The phosphorus-31 NMR spectrum is a critical tool for characterizing phosphine ligands. **PAd-DalPhos** will exhibit two distinct signals corresponding to the two non-equivalent phosphorus atoms. The chemical shifts of these signals are indicative of the electronic environment of the phosphorus centers. The presence of a single pair of signals confirms the purity of the ligand. Oxidation of the phosphine would result in the appearance of new signals at different chemical shifts.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy:



The FTIR spectrum of **PAd-DalPhos** will show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, as well as vibrations associated with the P-C bonds and the C-O bonds within the adamantyl cage. While not as diagnostic as ³¹P NMR for purity, FTIR can be a quick method for identity confirmation.[6][7]

Experimental Protocols

General Handling and Storage:

Given the value and reactivity of **PAd-DalPhos**, proper handling and storage are paramount to ensure its integrity and performance.

- Handling: While considered air-stable for short-term handling, it is best practice to handle **PAd-DalPhos** in an inert atmosphere (glovebox or under a stream of argon/nitrogen).[2][8] This minimizes the risk of gradual oxidation.
- Storage: For long-term storage, PAd-DalPhos should be kept in a tightly sealed container under an inert atmosphere and stored in a cool, dark, and dry place, such as a refrigerator (2-8 °C).[4]

Protocol for Assessing Air Stability (Qualitative):

This protocol provides a qualitative method to assess the air stability of **PAd-DalPhos** over a typical laboratory timeframe.

- Sample Preparation: In an inert atmosphere glovebox, weigh approximately 10 mg of PAd-DalPhos into a clean, dry NMR tube.
- Initial Analysis: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃ or C₆D₆) and acquire a ³¹P NMR spectrum. Note the chemical shifts and the absence of any impurity signals.
- Exposure: Remove the cap of the NMR tube and expose the solution to the ambient laboratory atmosphere for a defined period (e.g., 1, 4, 8, and 24 hours).
- Monitoring: After each time point, re-acquire the ³¹P NMR spectrum.



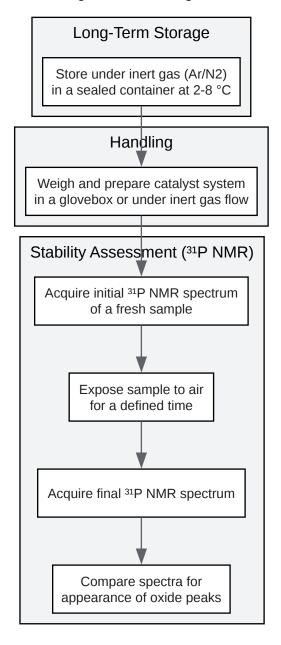
Analysis: Compare the spectra over time. The appearance of new peaks, typically in the
region of phosphine oxides, would indicate degradation. The relative integration of the new
peaks to the original PAd-DalPhos signals provides a semi-quantitative measure of the
extent of oxidation.

Visualizations

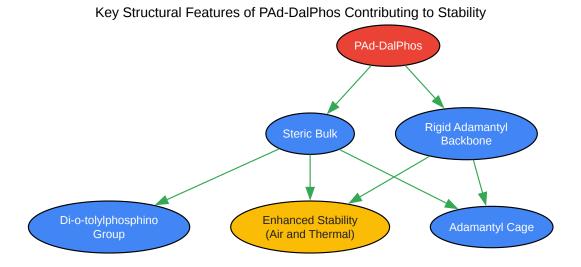
To further elucidate the concepts discussed, the following diagrams have been generated.



Workflow for Handling and Assessing PAd-DalPhos Stability







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